molecular formula C8H7BrO2S B6253052 7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione CAS No. 1334625-45-4

7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

Cat. No.: B6253052
CAS No.: 1334625-45-4
M. Wt: 247.1
InChI Key:
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Description

7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione: is a chemical compound with the molecular formula C8H7BrO2S and a molecular weight of 247.11 g/mol It is a derivative of benzothiophene, featuring a bromine atom at the 7th position and a sulfone group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione typically involves the bromination of 2,3-dihydro-1lambda6-benzothiophene-1,1-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.

    Oxidation Products: Introduction of hydroxyl or carbonyl groups.

    Reduction Products: Formation of sulfide derivatives.

Mechanism of Action

Comparison with Similar Compounds

  • 5-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
  • 6-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
  • 4-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

Comparison: While these compounds share a similar core structure, the position of the bromine atom significantly influences their chemical reactivity and biological activity. For instance, 7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione may exhibit different binding affinities and selectivities compared to its 5-bromo or 6-bromo counterparts .

Properties

CAS No.

1334625-45-4

Molecular Formula

C8H7BrO2S

Molecular Weight

247.1

Purity

95

Origin of Product

United States

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